molecular formula C21H17FO3 B2540695 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate CAS No. 477860-05-2

4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate

Cat. No.: B2540695
CAS No.: 477860-05-2
M. Wt: 336.362
InChI Key: UNSHARMUUVDSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and an acetate ester group attached to the biphenyl core

Scientific Research Applications

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:

Future Directions

The compound “4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate” is available for research use . It can be synthesized in bulk and used for various research purposes . Future research could focus on exploring its potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate typically involves multiple steps. One common approach is the esterification of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl alcohol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the fluoro substituent can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the position and type of substituents.

    4-(Benzyloxy)phenylacetic acid: Contains a benzyloxy group and an acetic acid moiety but lacks the biphenyl core.

    4-(Benzyloxy)-2-hydroxybenzylideneamino-[1,1’-biphenyl]-3-ol: Similar biphenyl structure with different functional groups.

Uniqueness

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate is unique due to the combination of the benzyloxy, fluoro, and acetate groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHARMUUVDSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.